TNO003

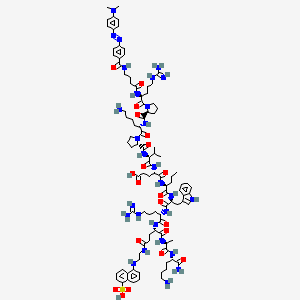

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

202273-56-1 |

|---|---|

Molecular Formula |

C99H144N28O20S |

Molecular Weight |

2078.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C99H144N28O20S/c1-7-21-71(89(136)121-77(56-61-57-112-68-25-9-8-22-65(61)68)92(139)117-72(29-16-50-110-98(103)104)90(137)118-73(88(135)113-59(4)86(133)115-70(85(102)132)26-10-12-47-100)43-45-81(128)108-53-52-107-69-28-14-24-67-66(69)23-15-33-80(67)148(145,146)147)116-91(138)74(44-46-83(130)131)119-95(142)84(58(2)3)122-94(141)79-32-20-55-127(79)97(144)76(27-11-13-48-101)120-93(140)78-31-19-54-126(78)96(143)75(30-17-51-111-99(105)106)114-82(129)34-18-49-109-87(134)60-35-37-62(38-36-60)123-124-63-39-41-64(42-40-63)125(5)6/h8-9,14-15,22-25,28,33,35-42,57-59,70-79,84,107,112H,7,10-13,16-21,26-27,29-32,34,43-56,100-101H2,1-6H3,(H2,102,132)(H,108,128)(H,109,134)(H,113,135)(H,114,129)(H,115,133)(H,116,138)(H,117,139)(H,118,137)(H,119,142)(H,120,140)(H,121,136)(H,122,141)(H,130,131)(H4,103,104,110)(H4,105,106,111)(H,145,146,147)/t59-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,84-/m0/s1 |

InChI Key |

CHJOVJMJSNVZOK-IHGIPRDASA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)CCCNC(=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)N(C)C |

Canonical SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)CCCNC(=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TP003 on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of TP003, a benzodiazepine (BZ) site agonist at the γ-aminobutyric acid type A (GABA-A) receptor. It details the compound's binding affinity, potency, and functional efficacy across various GABA-A receptor subtypes, outlines the standard experimental methodologies used for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Executive Summary

TP003 is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site located at the interface of α and γ subunits. It demonstrates high-affinity binding to GABA-A receptors containing α1, α2, α3, and α5 subunits. Functionally, TP003 potentiates GABA-mediated chloride currents, thereby enhancing neuronal inhibition. While initially characterized as having selective efficacy for the α3 subunit, later studies have defined it as a rather non-selective, partial agonist. Its in-vivo effects, including anxiolysis, are primarily mediated through its action on α2-containing GABA-A receptors. This guide synthesizes the available quantitative data and experimental context to provide a detailed understanding of TP003's mechanism of action.

Core Mechanism of Action

The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects by binding to GABA-A receptors, which are ligand-gated chloride ion channels. The binding of GABA opens the channel, allowing chloride ions (Cl-) to flow into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

TP003 acts as a positive allosteric modulator (PAM) at the benzodiazepine site of the GABA-A receptor. It does not open the chloride channel on its own but enhances the effect of GABA. By binding to the receptor, TP003 increases the affinity of GABA for its binding site, leading to a greater frequency of channel opening events in the presence of GABA. This results in an augmented influx of chloride ions and a more potent inhibitory postsynaptic potential.

In-Depth Technical Guide: TP003 Binding Affinity for GABA-A Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP003 is a notable compound in the study of GABAergic neurotransmission due to its interaction with γ-aminobutyric acid type A (GABA-A) receptors. Initially lauded for its potential as a selective agonist for the α3 subunit-containing GABA-A receptors, subsequent research has revealed a more complex binding profile. This technical guide provides a comprehensive overview of the binding affinity of TP003 for various GABA-A receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Binding Affinity of TP003

The binding affinity and functional potency of TP003 have been characterized across several key GABA-A receptor subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of TP003 for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | <1 |

| α2β3γ2 | <1 |

| α3β3γ2 | <1 |

| α5β3γ2 | <1 |

| α4β3γ2 | >1000 |

| α6β3γ2 | >1000 |

Note: The Ki values indicate a high affinity of TP003 for the benzodiazepine binding site on α1, α2, α3, and α5-containing GABA-A receptors, while showing negligible affinity for α4 and α6-containing subtypes.

Table 2: Functional Potency (EC50) of TP003 at Human GABA-A Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| α1β2γ2 | 20.3[1] |

| α2β3γ2 | 10.6[1] |

| α3β3γ2 | 3.24[1] |

| α5β2γ2 | 5.64[1] |

Note: The EC50 values represent the concentration of TP003 required to elicit a half-maximal response, indicating its functional potency as a positive allosteric modulator. While initially suggested to be α3-selective, these values demonstrate a broader, albeit varied, potency across multiple subtypes.

Core Controversy: The Shifting Understanding of TP003's Selectivity

Initial studies positioned TP003 as a selective agonist for the α3-containing GABA-A receptors. However, more recent and comprehensive investigations have challenged this view, suggesting that TP003 acts as a non-selective or partial agonist at the benzodiazepine site of α1, α2, and α3-containing GABA-A receptors. This has significant implications for its use as a research tool and for the interpretation of studies that relied on its presumed α3-selectivity. Researchers should be aware of this controversy when designing experiments and interpreting data related to TP003.

Experimental Protocols

The following sections detail representative experimental protocols for determining the binding affinity and functional activity of compounds like TP003 at GABA-A receptors. These are generalized protocols based on standard methodologies in the field.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., TP003) by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site of specific GABA-A receptor subtypes.

1. Preparation of Cell Membranes Expressing Recombinant Human GABA-A Receptors:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the desired combination of human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Cell Lysis: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Membrane Isolation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.

-

Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous substances that might interfere with the assay.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method (e.g., BCA or Bradford assay). Membranes are then stored at -80°C until use.

2. Binding Assay:

-

Reaction Mixture: In a 96-well plate, the following components are added in a final volume of 250 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4):

-

Cell membranes (typically 50-100 µg of protein).

-

A fixed concentration of a suitable radioligand, such as [3H]flunitrazepam (typically at a concentration close to its Kd, e.g., 1 nM).

-

A range of concentrations of the unlabeled test compound (TP003).

-

-

Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 4°C).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp Electrophysiology

This protocol describes a method to measure the functional potentiation of GABA-evoked currents by TP003 in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.

1. Oocyte Preparation and Receptor Expression:

-

Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β3, and γ2).

-

Incubation: Injected oocytes are incubated for 2-7 days at 18°C in a suitable medium to allow for receptor expression.

2. Electrophysiological Recording:

-

Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM HEPES, pH 7.4). The oocyte is impaled with two microelectrodes filled with 3 M KCl.

-

Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.

-

GABA Application: GABA is applied to the oocyte at a concentration that elicits a small, reproducible current (typically the EC5-EC10).

-

Compound Application: After a stable baseline response to GABA is established, TP003 is co-applied with GABA at various concentrations.

-

Data Acquisition: The potentiation of the GABA-evoked current by TP003 is recorded and measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage potentiation of the GABA current against the concentration of TP003. The EC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Mandatory Visualizations

GABAergic Synapse Signaling Pathway

Caption: Signaling pathway at a GABAergic synapse modulated by TP003.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

TP003: A Technical Guide to its Selectivity Profile at α1, α2, α3, and α5 GABAA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP003 is a benzodiazepine (BZD) site agonist for the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Initially investigated for its potential subtype selectivity, TP003 has been characterized as a non-selective positive allosteric modulator with varying efficacy at different α subunits.[1] This technical guide provides a comprehensive overview of the selectivity profile of TP003 for the α1, α2, α3, and α5-containing GABAA receptors, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

The functional potency of TP003 at different GABAA receptor subtypes is summarized in the table below. The data represents the half-maximal effective concentration (EC50) values, indicating the concentration of TP003 required to elicit 50% of its maximal effect at a given receptor subtype.

| Receptor Subunit Composition | EC50 (nM) |

| α1β2γ2 | 20.3[1] |

| α2β3γ2 | 10.6[1] |

| α3β3γ2 | 3.24[1] |

| α5β2γ2 | 5.64[1] |

Table 1: Functional Potency (EC50) of TP003 at Human Recombinant GABAA Receptor Subtypes.

Experimental Protocols

The determination of the selectivity profile of TP003 involves two primary experimental techniques: radioligand binding assays to assess binding affinity and two-electrode voltage clamp (TEVC) electrophysiology to measure functional activity.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound (TP003) competes with a radiolabeled ligand known to bind to the benzodiazepine site of the GABAA receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells are transiently transfected with the cDNAs for the desired α, β, and γ subunits of the GABAA receptor.

-

After a 48-hour expression period, the cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the expressed receptors.

-

The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous substances that might interfere with the assay. The final pellet is resuspended in the assay buffer.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [3H]-flumazenil), and varying concentrations of the unlabeled test compound (TP003).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam).

-

The plates are incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of TP003 that inhibits 50% of the specific binding of the radioligand (IC50).

-

The binding affinity (Ki) of TP003 is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique used to measure the functional properties of ion channels, such as GABAA receptors, expressed in large cells like Xenopus laevis oocytes. This method allows for the direct measurement of the ion current flowing through the channel in response to the application of GABA and the modulatory effects of compounds like TP003.

1. Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.

-

The defolliculated oocytes are then injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

The injected oocytes are incubated for 2-5 days to allow for the expression of functional receptors on the oocyte membrane.

2. Electrophysiological Recording:

-

An oocyte expressing the desired GABAA receptor subtype is placed in a recording chamber and continuously perfused with a recording solution (e.g., BaCl2-based solution to block endogenous chloride currents).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential of the oocyte is clamped at a holding potential (e.g., -80 mV).

-

GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC20).

-

Once a stable baseline GABA-evoked current is established, TP003 is co-applied with GABA at various concentrations.

3. Data Analysis:

-

The potentiation of the GABA-evoked current by TP003 is measured.

-

The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of TP003 that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).

Mandatory Visualizations

Experimental Workflow for Determining TP003 Selectivity

Caption: Workflow for determining the selectivity profile of TP003.

GABAA Receptor Signaling Pathway and Modulation by TP003

Caption: GABAA receptor signaling modulated by TP003.

References

In Vitro Pharmacological Profile of TP003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP003 is a small molecule modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Initially lauded as a selective agonist for the α3 subunit-containing GABAA receptors, subsequent research has presented a more complex pharmacological profile, suggesting it acts as a non-selective partial agonist at the benzodiazepine binding site. This technical guide provides a comprehensive in vitro pharmacological characterization of TP003, presenting key quantitative data, detailed experimental methodologies, and a discussion of the scientific controversy surrounding its receptor subtype selectivity. This document is intended to serve as a resource for researchers in neuroscience and drug development investigating GABAA receptor modulators.

Introduction

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission throughout the central nervous system. The receptor is a pentameric complex assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining its physiological and pharmacological properties. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key allosteric modulatory site that has been the target of therapeutic agents for anxiety, insomnia, and seizure disorders.

The development of subtype-selective GABAA receptor modulators is a significant goal in neuropharmacology, aiming to dissociate the therapeutic anxiolytic effects from the undesirable sedative and amnestic side effects associated with non-selective benzodiazepines. TP003 emerged as a compound of interest in this pursuit, with initial studies suggesting a selective agonist profile for the α3-containing GABAA receptors, which were hypothesized to be involved in anxiolysis without sedation. However, this initial characterization has been challenged by more recent and comprehensive studies. This guide aims to provide a clear and detailed overview of the in vitro data for TP003 to inform future research and development efforts.

Quantitative Pharmacological Data

The in vitro pharmacological profile of TP003 has been characterized primarily through radioligand binding assays to determine its affinity for various GABAA receptor subtypes and through functional assays, such as electrophysiology, to assess its efficacy as a modulator of GABA-evoked currents. The data presented below summarizes the key findings from pivotal studies, highlighting the discrepancies in the reported selectivity of TP003.

Binding Affinity (Ki)

Functional Efficacy (EC50 and % Potentiation)

The functional activity of TP003 as a positive allosteric modulator of the GABAA receptor has been a subject of conflicting reports. The tables below present the quantitative data from two key studies that have shaped the understanding of TP003's efficacy.

Table 1: Functional Efficacy of TP003 at Recombinant Human GABAA Receptor Subtypes (Study A)

| Receptor Subtype | EC50 (nM) |

| α1β2γ2 | 20.3 |

| α2β3γ2 | 10.6 |

| α3β3γ2 | 3.24 |

| α5β2γ2 | 5.64 |

Data from a study suggesting non-selective agonism.[1]

Table 2: Functional Efficacy and Maximal Potentiation of TP003 (Study B)

| Receptor Subtype | Efficacy Profile | Maximal Potentiation of EC20 GABA Response (%) |

| α1β3γ2 | Antagonist (functionally inert) | No efficacy |

| α2β3γ2 | Very low efficacy partial agonist | <15% |

| α3β3γ2 | High efficacy partial agonist | 83% |

| α5β3γ2 | Very low efficacy partial agonist | <15% |

Data from an earlier study proposing α3-subtype selectivity.[2][3][4]

A later, more detailed study revisited the in vitro profile of TP003 and concluded that it behaves as a partial, rather non-selective benzodiazepine site agonist.[5][6][7] This study challenges the initial reports of α3-selectivity and suggests that TP003 acts on α1, α2, and α3-containing GABAA receptors.[5][6][7] The anxiolytic effects observed in vivo have been suggested by this later research to be mediated primarily through α2GABAA receptors, not α3.[5][6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of TP003.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the affinity of TP003 for various GABAA receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines (e.g., HEK293) stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

Radioligand: Typically [3H]flunitrazepam or another high-affinity benzodiazepine site radioligand.

-

Test Compound: TP003.

-

Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Cultured cells expressing the GABAA receptor subtype of interest are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed multiple times to remove endogenous substances. The final pellet is resuspended in assay buffer, and the protein concentration is determined.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of TP003.

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of TP003 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity in response to its primary ligand.

Objective: To determine the efficacy of TP003 as a positive allosteric modulator of GABA-evoked currents at different GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes or mammalian cells (e.g., HEK293) expressing specific human recombinant GABAA receptor subtypes.

-

Recording Chamber.

-

Two-electrode voltage clamp amplifier.

-

Microelectrodes filled with a conducting solution (e.g., 3 M KCl).

-

Perfusion system to apply solutions to the cells.

-

Recording solution (e.g., standard frog Ringer's solution for oocytes).

-

GABA solutions at various concentrations.

-

TP003 solutions at various concentrations.

Protocol:

-

Cell Preparation: Xenopus oocytes are injected with cRNAs encoding the desired GABAA receptor subunits and incubated for several days to allow for receptor expression. Mammalian cells are transiently or stably transfected with the relevant subunit cDNAs.

-

Recording Setup: A single cell is placed in the recording chamber and continuously perfused with the recording solution. Two microelectrodes are inserted into the cell, one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -60 mV).

-

GABA Application: A baseline GABA-evoked current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC20).

-

TP003 Application: TP003 at various concentrations is co-applied with the same concentration of GABA.

-

Data Acquisition: The potentiation of the GABA-evoked current by TP003 is measured as the increase in current amplitude in the presence of the compound compared to the baseline GABA response.

-

Data Analysis: Concentration-response curves for TP003 are generated to determine its EC50 (the concentration that produces 50% of its maximal effect) and the maximal potentiation (Emax) at each receptor subtype.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Anxiolytic Properties of TP003 in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP003 has emerged as a significant pharmacological tool in the study of anxiety and the underlying neurobiology of the GABAergic system. Initially characterized as a selective agonist for the α3 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors, subsequent research has refined this understanding. This technical guide provides a comprehensive overview of the preclinical anxiolytic properties of TP003, presenting its mechanism of action, detailed experimental protocols used in its evaluation, and a summary of key quantitative findings. The information is intended to serve as a resource for researchers and professionals involved in the development of novel anxiolytic agents.

Mechanism of Action

TP003 is a benzodiazepine site agonist. While early studies suggested it selectively targets the α3 subunit of the GABA-A receptor, more recent and comprehensive analysis has revealed that TP003 is a partial, non-selective agonist at the benzodiazepine binding site of GABA-A receptors, with activity at α1, α2, and α3 subunits.[1][2][3] Critically, its anxiolytic effects are believed to be mediated primarily through its interaction with α2-containing GABA-A receptors.[1][2][3] This updated understanding has significant implications for the interpretation of past studies and the design of future research into subtype-selective GABA-A receptor modulators.

The binding of TP003 to the benzodiazepine site on the GABA-A receptor potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. The anxiolytic effects of TP003 are attributed to this enhanced inhibitory neurotransmission in key brain circuits involved in anxiety.

Signaling Pathway

The interaction of TP003 with the GABA-A receptor initiates a signaling cascade that ultimately dampens neuronal activity. The following diagram illustrates the simplified signaling pathway.

Quantitative Data

The following tables summarize the in vitro binding affinity and functional efficacy of TP003 at different GABA-A receptor subtypes, as well as its in vivo anxiolytic-like effects in preclinical models.

In Vitro Receptor Subtype Selectivity

Table 1: Binding Affinity (Ki) of TP003 at Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α1β3γ2 | 0.47 | [4] |

| α2β3γ2 | 0.42 | [4] |

| α3β3γ2 | 0.35 | [4] |

| α5β3γ2 | 0.69 | [4] |

Table 2: Functional Efficacy (EC50) of TP003 at Human GABA-A Receptor Subtypes

| Receptor Subtype | EC50 (nM) | % Max Potentiation (relative to Diazepam) | Reference |

| α1β2γ2 | 20.3 | 25 | [1] |

| α2β3γ2 | 10.6 | 45 | [1] |

| α3β3γ2 | 3.24 | 80 | [1] |

| α5β2γ2 | 5.64 | 30 | [1] |

In Vivo Anxiolytic-Like Activity

Table 3: Effects of TP003 in the Elevated Plus Maze (Rat)

| Dose (mg/kg, p.o.) | % Time in Open Arms | % Entries into Open Arms | Reference |

| Vehicle | 15.2 ± 2.1 | 18.5 ± 2.5 | [4] |

| 0.3 | 25.8 ± 3.5 | 28.1 ± 3.8 | [4] |

| 1.0 | 30.1 ± 4.2 | 32.7 ± 4.5 | [4] |

| 3.0 | 28.9 ± 3.9 | 30.5 ± 4.1 | [4] |

| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key behavioral assays used to evaluate the anxiolytic properties of TP003.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 50-70 cm).

-

Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) of the same size, arranged opposite to each other.

-

A central platform (e.g., 10 x 10 cm) connecting the arms.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: TP003 or vehicle is administered orally (p.o.) at a specified time (e.g., 60 minutes) before testing.

-

Test: Each animal is placed individually on the central platform, facing an open arm.

-

Recording: The animal's behavior is recorded for a 5-minute session using a video camera mounted above the maze.

-

Parameters Measured:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

Experimental Workflow: Elevated Plus Maze

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to avoid the center of an open, brightly lit arena.

Apparatus:

-

A square or circular arena (e.g., 50 x 50 cm) with walls to prevent escape.

-

The floor is often divided into a central zone and a peripheral zone.

Procedure:

-

Habituation: Animals are habituated to the testing room.

-

Drug Administration: TP003 or vehicle is administered prior to testing.

-

Test: Each animal is placed in the center of the open field arena.

-

Recording: Locomotor activity is recorded for a specified duration (e.g., 10-30 minutes) using a video-tracking system.

-

Parameters Measured:

-

Time spent in the center and peripheral zones.

-

Distance traveled in the center and peripheral zones.

-

Total distance traveled.

-

Rearing frequency.

-

Data Analysis: An increase in the time spent and distance traveled in the center zone is interpreted as an anxiolytic-like effect. Total distance traveled serves as a measure of general locomotor activity.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive in a novel environment.

Apparatus:

-

A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.

-

An opening connects the two compartments.

Procedure:

-

Habituation: Animals are habituated to the testing room.

-

Drug Administration: TP003 or vehicle is administered before the test.

-

Test: Each animal is placed in the center of the light compartment, facing away from the opening.

-

Recording: The animal's behavior is recorded for a 5-10 minute session.

-

Parameters Measured:

-

Time spent in the light and dark compartments.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Data Analysis: An anxiolytic-like effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.

Conclusion

TP003 serves as a valuable research compound for investigating the role of GABA-A receptor subtypes in anxiety. While initially thought to be an α3-selective agonist, it is now understood to be a non-selective partial agonist at the benzodiazepine site, with its anxiolytic effects primarily attributed to its action at α2-containing GABA-A receptors.[1][2][3] The data from preclinical models, including the elevated plus maze, consistently demonstrate its anxiolytic-like properties. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of further research to elucidate the therapeutic potential of targeting specific GABA-A receptor subtypes for the treatment of anxiety disorders. Researchers are advised to consider the updated pharmacological profile of TP003 when interpreting results from studies utilizing this compound.[1]

References

- 1. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines | Journal of Neuroscience [jneurosci.org]

- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of α2-Containing GABAA Receptors in the Anxiolytic Effects of TP003: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the pharmacological compound TP003 and its mechanism of action in mediating anxiolysis. Initially reported as a selective ligand for the α3 subunit of the γ-aminobutyric acid type A (GABAA) receptor, subsequent rigorous investigation has redefined its profile. Through detailed analysis of in vitro and in vivo studies, particularly those employing genetically engineered mouse models, this document elucidates the critical role of α2-containing GABAA receptors in the anxiolytic properties of TP003. We present comprehensive data on its receptor subtype binding and efficacy, detailed experimental protocols for key assays, and visual diagrams of the underlying molecular pathways and experimental designs. This guide is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction: The Quest for Selective Anxiolytics

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These pentameric ligand-gated ion channels are assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties. The benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits, is a key target for anxiolytic drugs.[1][2]

Classical benzodiazepines, such as diazepam, are effective anxiolytics but their clinical utility is hampered by undesirable side effects, including sedation, amnesia, and dependence.[3][4] Research using genetically modified mice has revealed that these effects are mediated by different GABAA receptor subtypes:

-

α5 Subunit: Involved in cognitive processes.[2]

This functional segregation spurred the development of subtype-selective modulators aimed at achieving anxiolysis without the sedative effects linked to the α1 subunit.[6][8][9] Within this context, the compound TP003 was initially identified as a promising tool, reported to be a selective agonist for the α3-containing GABAA receptor subtype.[1][10][11] However, this initial classification has been challenged by more recent studies, which form the core of this guide. These studies reveal that TP003 is, in fact, a non-selective benzodiazepine site agonist and that its anxiolytic effects are critically mediated through α2-containing GABAA receptors.[3][4][10]

Pharmacological Profile of TP003

Contrary to early reports suggesting α3-selectivity, a thorough examination of TP003's in vitro pharmacology reveals a broader, non-selective profile. It acts as a partial agonist at the benzodiazepine site of multiple GABAA receptor subtypes.[3][10] Quantitative data from electrophysiological studies, which measure the potentiation of GABA-induced currents, demonstrate that TP003 has comparable efficacy across several α subunits.

Quantitative Data: Receptor Subtype Efficacy

The functional potency of TP003 has been determined using whole-cell patch-clamp electrophysiology on cells expressing recombinant human GABAA receptors. The EC50 values, representing the concentration at which TP003 produces half of its maximal effect, are summarized below.

| Receptor Subtype | EC50 (nM) |

| α1β2γ2 | 20.3[12] |

| α2β3γ2 | 10.6[12] |

| α3β3γ2 | 3.24[12] |

| α5β2γ2 | 5.64[12] |

| Table 1: Functional Potency (EC50) of TP003 at various human GABAA receptor subtypes. Data indicates that while TP003 has the highest potency at the α3 subtype, it is also highly potent at α2 and α5, and to a lesser extent α1, classifying it as a non-selective agonist. |

Experimental Evidence for α2-Mediated Anxiolysis

The definitive evidence clarifying the role of the α2 subunit in TP003's anxiolytic action comes from preclinical studies using sophisticated genetically engineered mouse models. These models allow for the dissection of a drug's effect on specific receptor subtypes in a living organism.

Studies in GABAA Receptor Point-Mutated Mice

The key experiments were conducted in triple point-mutated mice, in which a histidine-to-arginine mutation renders the α1, α2, or α3 subunits insensitive to benzodiazepines. By creating mice where only one of these subtypes remains BZD-sensitive, researchers can isolate the in vivo effects of a compound to that specific subtype.[3][4][10]

When TP003 was tested in these mice using the elevated plus maze (EPM), a standard behavioral assay for anxiety, the results were conclusive:

-

Anxiolytic effects were observed in mice where only the α2-GABAA receptors were sensitive to benzodiazepines.

-

Anxiolytic effects were not observed in mice where only the α3-GABAA receptors were sensitive.[3][10]

These findings directly contradict the earlier hypothesis of α3-mediated anxiolysis for TP003 and firmly establish the critical contribution of the α2 subtype.[10]

Behavioral Data: Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior by measuring a rodent's willingness to explore the open, elevated arms of a maze versus the enclosed, "safer" arms.[13][14][15] Anxiolytic compounds increase the time spent and the number of entries into the open arms.

| Mouse Line | Drug Treatment | % Time in Open Arms (vs. Vehicle) | Anxiolytic Effect |

| Wild-Type | TP003 | Increased | Yes |

| α2-sensitive only | TP003 | Increased | Yes[3][10] |

| α3-sensitive only | TP003 | No significant change | No[3][10] |

| Table 2: Summary of anxiolytic effects of TP003 in the Elevated Plus Maze across different mouse genotypes. The data demonstrates that the anxiolytic effect is preserved only when the α2-GABAA receptor is sensitive to the drug. |

Experimental Protocols

Reproducibility in scientific research relies on detailed methodological descriptions. This section outlines the core protocols used to generate the data discussed.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the functional potentiation of GABAA receptors by compounds like TP003.

Objective: To determine the EC50 and maximal efficacy of TP003 at specific GABAA receptor subtypes.

Methodology:

-

Cell Culture: Mouse fibroblast cells (L-929) or Human Embryonic Kidney (HEK293) cells are stably transfected to express specific combinations of human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[1]

-

Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing CsCl to isolate chloride currents.

-

Recording: A cell is selected, and a high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the "whole-cell" configuration. The cell is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: A baseline current is established by applying a low concentration of GABA (e.g., EC3-10). Subsequently, GABA is co-applied with varying concentrations of TP003.

-

Data Analysis: The potentiation of the GABA-evoked current by TP003 is measured. A concentration-response curve is generated, and the EC50 value is calculated using a non-linear regression fit.[1]

Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is a widely used and validated assay for assessing anxiety-like behavior in rodents.[14][16][17]

Objective: To measure the anxiolytic or anxiogenic effects of a pharmacological agent.

Apparatus:

-

A plus-shaped maze, typically made of PVC or wood, elevated 50-70 cm above the floor.[13][16]

-

Two opposite arms are "open" (e.g., 50 x 10 cm) and two opposite arms are "closed" by high walls (e.g., 40-50 cm high).[16]

-

A central platform (e.g., 10 x 10 cm) connects the four arms.

-

The maze is often situated in a dimly lit room to encourage exploration.[16]

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the trial begins.[13]

-

Drug Administration: TP003 or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30 minutes) before testing.

-

Trial: Each mouse is gently placed on the central platform of the maze, facing an open arm.[14]

-

Recording: The animal is allowed to freely explore the maze for a 5-minute period.[13][16] Behavior is recorded by an overhead video camera connected to a tracking software (e.g., ANY-maze).[13]

-

Data Analysis: The software automatically scores key parameters, including:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is interpreted as an anxiolytic effect.[13][17] The maze is thoroughly cleaned between trials to eliminate olfactory cues.[16]

Visualizations: Pathways and Workflows

Molecular Signaling Pathway

The following diagram illustrates the mechanism of action of TP003 at an α2-containing GABAA receptor.

Caption: TP003 enhances GABA's effect at α2-receptors, increasing Cl- influx and causing anxiolysis.

Experimental Workflow

This diagram outlines the experimental process for evaluating TP003 in genetically modified mice.

Caption: Workflow for testing TP003's anxiolytic effects in different mouse genotypes.

Logical Relationship of Findings

Conclusion and Future Directions

This revised understanding has significant implications for the development of novel anxiolytics. It reinforces the α2-GABAA receptor subtype as a primary target for achieving anxiolysis while potentially avoiding the sedative effects associated with the α1 subtype.[6][7] Future drug discovery efforts should focus on developing compounds with high functional selectivity and efficacy for the α2 subunit to create safer and more effective treatments for anxiety disorders. The methodologies and models used to elucidate the true mechanism of TP003 provide a clear and robust framework for the preclinical evaluation of the next generation of anxiolytic candidates.

References

- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors | Semantic Scholar [semanticscholar.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. protocols.io [protocols.io]

- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 17. behaviorcloud.com [behaviorcloud.com]

The Modulatory Effects of TP003 on Neuronal Excitability: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound TP003 and its influence on neuronal excitability. Initially investigated as a selective modulator of the α3 subunit of the GABA-A receptor, recent studies have redefined its pharmacological profile, revealing a broader spectrum of activity. This document summarizes the current understanding of TP003's mechanism of action, presents available quantitative data from key experiments, and outlines the methodologies employed in its characterization.

Core Mechanism of Action

TP003 is a positive allosteric modulator that binds to the benzodiazepine site of GABA-A receptors.[1][2][3][4] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization moves the neuron's membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

While earlier research suggested TP003's selectivity for the α3-containing GABA-A receptors, a comprehensive re-evaluation has demonstrated that it acts as a non-selective partial agonist at the benzodiazepine site of α1, α2, and α3-containing GABA-A receptors.[2][3][4] Its anxiolytic effects are believed to be mediated primarily through its action on α2-containing GABA-A receptors.[2][3][4][5]

Quantitative Analysis of TP003's Potency and Efficacy

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on TP003.

Table 1: In Vitro Potency of TP003 at Different GABA-A Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| α1β2γ2 | 20.3[1] |

| α2β3γ2 | 10.6[1] |

| α3β3γ2 | 3.24[1] |

| α5β2γ2 | 5.64[1] |

Table 2: Effect of TP003 on Unitary Inhibitory Postsynaptic Currents (uIPSCs) in Amygdala Neurons

| Parameter | Control | 100 nM TP003 |

| Normalized Peak Amplitude | 1.0 | No significant change |

| 20-80% Rise Time | 1.3 ms | 1.1 ms |

| Decay Time Constant | Baseline | Significantly Increased[6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GABA-A receptors modulated by TP003 and a typical experimental workflow for its characterization.

Caption: GABA-A receptor signaling pathway modulated by TP003.

Caption: Experimental workflow for characterizing TP003's effects.

Experimental Protocols

In Vitro Electrophysiology on Recombinant Receptors

Objective: To determine the potency and efficacy of TP003 at specific GABA-A receptor subtypes.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Electrophysiological Recording: Whole-cell patch-clamp or two-electrode voltage-clamp recordings are performed on transfected cells.

-

Drug Application: A low concentration of GABA (typically EC5-EC20) is applied to elicit a baseline current. Subsequently, increasing concentrations of TP003 are co-applied with GABA to determine the potentiation of the GABA-evoked current.

-

Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to quantify the potency of TP003 at each receptor subtype.

Ex Vivo Electrophysiology in Brain Slices

Objective: To assess the effect of TP003 on synaptic inhibition in a native brain circuit.

-

Brain Slice Preparation: Animals are anesthetized and perfused with ice-cold artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., amygdala) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from visually identified neurons.

-

Measurement of Inhibitory Postsynaptic Currents (IPSCs): Spontaneous, miniature, or electrically evoked IPSCs are recorded.

-

TP003 Application: After obtaining a stable baseline recording, TP003 (e.g., 100 nM) is bath-applied, and changes in IPSC properties (amplitude, frequency, decay kinetics) are measured.[6]

-

Data Analysis: The properties of IPSCs before and after drug application are compared using appropriate statistical tests.

In Vivo Studies in Genetically Modified Mice

Objective: To determine the contribution of specific GABA-A receptor subtypes to the behavioral effects of TP003.

-

Animal Models: Genetically engineered mice with point mutations in the benzodiazepine binding site of specific GABA-A receptor α subunits (e.g., α1, α2, or α3) are used.[2][4] These mutations render the specific subtype insensitive to benzodiazepine site modulators like TP003.

-

Drug Administration: TP003 is administered to these mice, typically via intraperitoneal injection.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess anxiolytic, sedative, and motor-coordinating effects. Examples include the elevated plus-maze for anxiety, the open field test for locomotor activity, and the rotarod test for motor coordination.

-

Data Analysis: The behavioral responses of the mutant mice are compared to those of wild-type littermates to elucidate the role of each receptor subtype in mediating the effects of TP003.

Conclusion

TP003 is a non-selective positive allosteric modulator of α1, α2, and α3-containing GABA-A receptors, which decreases neuronal excitability by enhancing GABAergic inhibition. Its anxiolytic properties are primarily attributed to its action on α2-containing receptors. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding the pharmacological profile of TP003 and for designing future studies to further explore its therapeutic potential. The re-characterization of TP003 underscores the importance of comprehensive pharmacological profiling in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

In Vivo Effects of TP003 on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP003, also known as 4,2′-difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-á]pyridin-3-yl]biphenyl-2-carbonitrile, is a compound that has been investigated for its effects on the central nervous system (CNS), particularly its potential as an anxiolytic agent.[1][2] It acts as a positive allosteric modulator at the benzodiazepine binding site of γ-aminobutyric acid type A (GABAA) receptors.[1][3] This guide provides an in-depth overview of the in vivo effects of TP003 on the CNS, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental procedures.

Initial research characterized TP003 as a selective agonist for the α3 subunit of the GABAA receptor, suggesting that this selectivity could lead to anxiolytic effects without the sedative properties associated with non-selective benzodiazepines that also target the α1 subunit.[1][2] However, more recent studies have contested this claim, presenting evidence that TP003 is a non-selective benzodiazepine site agonist and that its anxiolytic effects are primarily mediated by α2-containing GABAA receptors.[3] This guide will present the findings from both perspectives to provide a comprehensive and objective overview.

Quantitative Data Presentation

The following tables summarize the key quantitative data from in vivo and in vitro studies on TP003.

Table 1: In Vitro Binding Affinity and Efficacy of TP003 at Different GABAA Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% Potentiation of GABA Response) | Reference |

| α1β3γ2 | - | ~105% | [1][2] |

| α2β3γ2 | - | <15% | [1][2] |

| α3β3γ2 | - | ~105% | [1][2] |

| α5β3γ2 | - | <15% | [1][2] |

| α1β2γ2 | EC50 = 20.3 nM | - | [4] |

| α2β3γ2 | EC50 = 10.6 nM | - | [4] |

| α3β3γ2 | EC50 = 3.24 nM | - | [4] |

| α5β2γ2 | EC50 = 5.64 nM | - | [4] |

Note: There is a discrepancy in the reported efficacy of TP003 at different GABAA receptor subtypes between earlier and more recent studies.

Table 2: In Vivo Behavioral Effects of TP003 in Rodent Models of Anxiety

| Animal Model | Behavioral Test | Species | Dose of TP003 | Observed Effect | Reference |

| Stress-Induced Hyperthermia | Measurement of core body temperature | Mouse | 10 mg/kg, i.p. | Reversal of stress-induced increase in body temperature | [1] |

| Conditioned Emotional Response | Suppression of lever pressing by a conditioned stimulus | Rat | 3, 10, 30 mg/kg, p.o. | Attenuation of conditioned suppression | [2] |

Table 3: Electrophysiological Effects of TP003 on Amygdala Neurons

| Preparation | Neuron Type | Parameter | TP003 Concentration | Observed Effect | Reference |

| Mouse amygdala slices | Intercalated medial paracapsular (Imp) neurons | Unitary IPSC (uIPSC) decay time constant | 100 nM | Significant increase | [5][6][7] |

| Mouse amygdala slices | Intercalated medial paracapsular (Imp) neurons | uIPSC peak amplitude | 100 nM | No significant effect | [5][6][7] |

| Mouse amygdala slices | Intercalated medial paracapsular (Imp) neurons | uIPSC 20-80% rise time | 100 nM | No significant effect | [5][6][7] |

Experimental Protocols

In Vivo Behavioral Studies

This protocol is adapted from Dias et al. (2005).[1]

-

Animals: Male C57BL/6J mice are used.

-

Housing: Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

-

Drug Administration: TP003 is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg). Control animals receive the vehicle.

-

Baseline Temperature Measurement: Thirty minutes after drug administration, the baseline core body temperature (T1) is measured using a rectal probe.

-

Stress Induction: Immediately after the baseline measurement, mice are subjected to a stressor, which involves being placed in a novel, brightly lit cage for 10 minutes.

-

Post-Stress Temperature Measurement: Immediately after the stress period, the core body temperature (T2) is measured again.

-

Data Analysis: The change in body temperature (ΔT = T2 - T1) is calculated for each animal. The effect of TP003 is determined by comparing the ΔT of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol is based on the methodology described by Dias et al. (2005).[2]

-

Animals: Male Sprague-Dawley rats are used.

-

Apparatus: Standard operant conditioning chambers equipped with a lever, a food dispenser, a speaker to deliver an auditory cue (conditioned stimulus, CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).

-

Training:

-

Lever Press Training: Rats are first trained to press a lever for food reinforcement on a variable interval schedule.

-

Conditioning: Once stable lever pressing is achieved, conditioning trials begin. A neutral auditory stimulus (e.g., a tone) is presented for a short duration (e.g., 2 minutes) and co-terminates with a mild footshock. This pairing is repeated over several days.

-

-

Testing:

-

Drug Administration: TP003 is administered orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) or vehicle at a specified time before the test session.

-

Test Session: The rats are placed back in the operant chambers, and the lever-pressing task is initiated. During the session, the auditory CS is presented without the US.

-

-

Data Analysis: The primary measure is the suppression ratio, calculated as the rate of lever pressing during the CS presentation divided by the sum of the lever-pressing rates during the CS and a pre-CS period. A lower suppression ratio indicates greater fear. The effect of TP003 is assessed by comparing the suppression ratios of the drug-treated groups to the vehicle group.

In Vitro Electrophysiology

This protocol is derived from Geracitano et al. (2012).[5][6][7]

-

Animals: Young mice (e.g., P18-P25) are used.

-

Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 300 µm thick) containing the amygdala are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Intercalated medial paracapsular (Imp) neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are made from these neurons using borosilicate glass pipettes filled with an internal solution.

-

Unitary inhibitory postsynaptic currents (uIPSCs) are evoked by stimulating a presynaptic neuron while recording from a postsynaptic neuron.

-

-

Drug Application: TP003 is bath-applied at a specific concentration (e.g., 100 nM) by dissolving it in the aCSF.

-

Data Analysis: The properties of the uIPSCs, including peak amplitude, 20-80% rise time, and decay time constant, are measured and analyzed before and after the application of TP003. Statistical comparisons are made using appropriate paired tests.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory role of benzodiazepine site agonists like TP003.

Caption: TP003 enhances GABA-mediated inhibition at the synapse.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram outlines a typical workflow for conducting in vivo behavioral experiments with TP003.

Caption: A generalized workflow for preclinical behavioral studies.

Electrophysiology Experimental Setup

The diagram below illustrates a simplified logical flow for an in vitro electrophysiology experiment to test the effects of TP003.

Caption: Workflow for in vitro electrophysiology experiments.

References

- 1. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines | Journal of Neuroscience [jneurosci.org]

- 3. TP003 is a non-selective benzodiazepine site agonist that induces anxiolysis via α2GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Functional expression of the GABAA receptor α2 and α3 subunits at synapses between intercalated medial paracapsular neurons of mouse amygdala [frontiersin.org]

- 7. Functional expression of the GABAA receptor α2 and α3 subunits at synapses between intercalated medial paracapsular neurons of mouse amygdala - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of TP003

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP003 is a notable small molecule modulator of GABAA receptors, initially investigated for its potential anxiolytic properties. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis pathways, and key experimental data. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and medicinal chemistry, facilitating further investigation and development of related compounds.

Chemical Structure and Properties

TP003, with the IUPAC name 2',4-Difluoro-5'-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]-pyridin-3-yl]-[1,1'-biphenyl]-2-carbonitrile, is a complex heterocyclic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2',4-Difluoro-5'-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]-pyridin-3-yl]-[1,1'-biphenyl]-2-carbonitrile | N/A |

| CAS Number | 628690-75-5 | N/A |

| Molecular Formula | C23H16F3N3O | N/A |

| Molecular Weight | 407.39 g/mol | N/A |

| SMILES String | N#CC1=CC(F)=CC=C1C2=CC(C3=CN=C4C(F)=C(C(C)(O)C)C=CN43)=CC=C2F | N/A |

Synthesis Pathway

The synthesis of TP003 is a multi-step process involving the construction of the key imidazo[1,2-a]pyridine core, followed by a Suzuki coupling to form the biphenyl structure. The general synthetic scheme is outlined below. A detailed, step-by-step experimental protocol is provided in the subsequent section.

Caption: General synthesis scheme for TP003.

Detailed Experimental Protocol for the Synthesis of TP003

The following protocol is a representative synthesis based on related procedures found in the patent literature. Researchers should adapt and optimize these conditions as necessary.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine core

-

To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of the corresponding α-bromoketone.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine intermediate.

Step 2: Suzuki Coupling

-

In a reaction vessel, combine the imidazo[1,2-a]pyridine intermediate, the corresponding boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and stir for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound, TP003.

Biological Activity and Experimental Data

TP003 is a non-selective benzodiazepine site agonist, demonstrating activity at multiple GABAA receptor subtypes.[1] Its functional activity has been characterized through electrophysiological studies.

Quantitative Data: In Vitro Pharmacology

The potency of TP003 at different GABAA receptor subtypes has been determined using electrophysiological recordings in HEK293 cells expressing the respective receptor combinations. The half-maximal effective concentrations (EC50) are summarized below.

| GABAA Receptor Subtype | EC50 (nM) | Reference |

| α1β2γ2 | 20.3 | [1] |

| α2β3γ2 | 10.6 | [1] |

| α3β3γ2 | 3.24 | [1] |

| α5β2γ2 | 5.64 | [1] |

Experimental Protocol: Electrophysiology

The following provides a general outline of the whole-cell patch-clamp electrophysiology protocol used to determine the potency of TP003.

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains standard physiological saline. The internal pipette solution contains a chloride-based solution to allow for the measurement of GABAA receptor-mediated currents.

-

Drug Application: GABA (at a concentration that elicits a submaximal current, e.g., EC10) and varying concentrations of TP003 are co-applied to the cells using a rapid solution exchange system.

-

Data Analysis: The potentiation of the GABA-evoked current by TP003 is measured. Concentration-response curves are generated, and the EC50 values are calculated by fitting the data to a sigmoidal dose-response equation.

Caption: Experimental workflow for electrophysiological analysis of TP003.

In Vivo Studies: Behavioral Pharmacology

TP003 has been evaluated in rodent models to assess its anxiolytic-like effects. These studies typically involve administering the compound to mice and observing their behavior in standardized anxiety paradigms.

Experimental Protocol: Mouse Behavioral Assays

The following is a general protocol for assessing the anxiolytic-like effects of TP003 in mice.

-

Animals: Adult male mice (e.g., C57BL/6J strain) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: TP003 is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline) and administered via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group is always included.

-

Behavioral Testing: A battery of behavioral tests for anxiety-like behavior is conducted, such as:

-

Elevated Plus Maze (EPM): This test assesses the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Open Field Test (OFT): This test measures general locomotor activity and anxiety-like behavior. Anxiolytic drugs may increase the time spent in the center of the open field.

-

Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds tend to increase the time spent in the light compartment.

-

-

Data Analysis: Behavioral parameters are recorded and analyzed using video-tracking software. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the behavior of the drug-treated groups to the vehicle control group.

Caption: Logical flow of in vivo behavioral assays for TP003.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and biological characterization of TP003. The provided data and experimental protocols offer a solid foundation for researchers interested in this compound and its analogs. Further research into the structure-activity relationships and optimization of the pharmacological profile of TP003 and related molecules may lead to the development of novel therapeutic agents for anxiety and other neurological disorders.

References

TP003 CAS number and molecular weight

An In-Depth Technical Guide to TP003: A GABAA Receptor Modulator For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of TP003, a non-selective benzodiazepine site agonist of the GABAA receptor. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Compound Data

Quantitative data for TP003 is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 628690-75-5[1] |

| Molecular Weight | 407.39 g/mol |

| Chemical Formula | C₂₃H₁₆F₃N₃O |

| Mechanism of Action | Non-selective GABAA receptor benzodiazepine site agonist with a critical contribution of α2GABAA receptors to its anxiolytic effects.[1][2][3] |

GABAA Receptor Signaling Pathway and Modulation by TP003

TP003 exerts its effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The GABAA receptor is a ligand-gated ion channel that, upon binding of γ-aminobutyric acid (GABA), opens to allow the influx of chloride ions (Cl⁻).[4][5][6] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

TP003 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[1][2][3] It does not open the channel by itself but enhances the effect of GABA, leading to a greater influx of chloride ions and a stronger inhibitory signal. While TP003 is non-selective, its anxiolytic properties are primarily mediated through its interaction with the α2 subunit of the GABAA receptor.[1][2][3]

Experimental Protocols

The anxiolytic effects of TP003 can be assessed using various behavioral models in rodents. The following are detailed methodologies for two standard assays: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[7][8][9][10][11] The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two closed arms of equal dimensions.

-

The open arms have a small ledge to prevent falls, while the closed arms have high walls.

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

-

Administer TP003 or a vehicle control to the animals at a predetermined time before the test.

-

Place the mouse individually in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the session using a video camera for later analysis.

-

Between trials, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

Data Analysis:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[12][13][14][15][16] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds typically increase exploration of the central, more "anxiogenic" area of the field.

Apparatus:

-

A square or circular arena with high walls to prevent escape.

-

The arena is typically divided into a central zone and a peripheral zone for analysis.

Procedure:

-